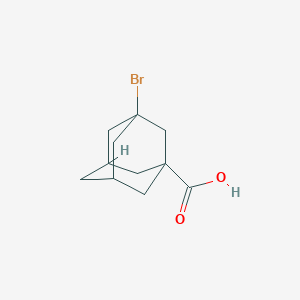

3-Bromoadamantane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromoadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUDQBVINJIMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944422 | |

| Record name | 3-Bromoadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21816-08-0 | |

| Record name | 3-Bromo-1-adamantanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21816-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Adamantanecarboxylic acid, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromoadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromoadamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-Bromoadamantane-1-carboxylic acid from adamantane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Bromoadamantane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science, from its precursor, adamantane-1-carboxylic acid. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

Adamantane derivatives are of significant interest in drug discovery and development due to their unique rigid, lipophilic cage structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. This compound serves as a key intermediate for the introduction of the adamantane scaffold into a variety of molecular frameworks. This guide focuses on the direct electrophilic bromination of adamantane-1-carboxylic acid, a common and effective method for the preparation of this important compound.

Synthetic Pathway

The synthesis of this compound from adamantane-1-carboxylic acid is achieved through an electrophilic substitution reaction. The adamantane cage possesses tertiary hydrogens at the bridgehead positions (1, 3, 5, and 7). The presence of the electron-withdrawing carboxylic acid group at the 1-position deactivates this position towards electrophilic attack. Consequently, electrophilic bromination preferentially occurs at the electronically richer tertiary C-H bond at the 3-position. This reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum trichloride (AlCl₃), which polarizes the bromine molecule, increasing its electrophilicity.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound. The data is compiled from various experimental procedures and provides a basis for reaction planning and optimization.

| Parameter | Value | Reference |

| Reactants | ||

| Adamantane-1-carboxylic acid | 1.0 equivalent | [1] |

| Bromine (Br₂) | Excess (used as solvent/reagent) | [1] |

| Anhydrous Aluminum Trichloride (AlCl₃) | Catalytic amount | [1] |

| Reaction Conditions | ||

| Temperature | -20°C to 10°C, then 20°C to 30°C | [1] |

| Reaction Time | 48 to 60 hours, then 5 hours | [1] |

| Product Characteristics | ||

| Molecular Formula | C₁₁H₁₅BrO₂ | |

| Molecular Weight | 259.14 g/mol | |

| Melting Point | 145-147 °C | [1] |

| Yield | 42.7% - 57.6% | [1] |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on established literature procedures.[1]

Materials and Equipment

-

Adamantane-1-carboxylic acid

-

Liquid bromine (dried over concentrated sulfuric acid)

-

Anhydrous aluminum trichloride

-

Cyclohexane (for recrystallization)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas outlet tube

-

Ice-salt bath and a heating mantle

-

Standard laboratory glassware for work-up and purification

-

Saturated sodium bicarbonate solution for gas trap

Reaction Procedure

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 100 mL of dry liquid bromine and 40 g of anhydrous aluminum trichloride. The reflux condenser outlet should be connected to a gas trap containing a saturated sodium bicarbonate solution to neutralize evolved hydrogen bromide gas.

-

Cooling: Cool the reaction mixture to 0°C using an ice-salt bath.

-

Addition of Starting Material: While stirring, slowly add 25 g of dry adamantane-1-carboxylic acid powder to the cooled reaction mixture over a period of 4 hours. Maintain the temperature at 0°C during the addition.

-

Initial Reaction Phase: Continue stirring the reaction mixture at 0°C for 55 hours.

-

Second Reaction Phase: After the initial phase, allow the reaction mixture to warm to 30°C and continue stirring for an additional 5 hours.

-

Reaction Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with water, followed by a saturated sodium thiosulfate solution to remove any unreacted bromine, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

Purification

The crude product can be purified by recrystallization from cyclohexane to yield a light-yellow solid.[2][3] Alternatively, sublimation at 130°C under vacuum (10 mmHg) can be employed for further purification.[2][3]

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

-

Melting Point Analysis: Compare the observed melting point with the literature value (145-147 °C).[1]

-

Spectroscopic Methods:

-

¹H NMR and ¹³C NMR spectroscopy to confirm the structure.

-

Infrared (IR) spectroscopy to identify the characteristic functional groups (C=O of the carboxylic acid, C-Br).

-

Mass spectrometry to confirm the molecular weight.

-

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from the initial setup to the final purified product.

Safety Considerations

-

Bromine: Liquid bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Anhydrous Aluminum Trichloride: This reagent is corrosive and reacts violently with water. It should be handled in a dry environment.

-

Hydrogen Bromide: The reaction evolves hydrogen bromide gas, which is corrosive and toxic. A gas trap is essential to neutralize the evolved gas.

-

Quenching: The quenching of the reaction mixture with ice is highly exothermic and should be performed with caution.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult the primary literature and adhere to all laboratory safety protocols when carrying out this procedure.

References

Navigating the NMR Landscape of 3-Bromoadamantane-1-carboxylic Acid: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of bioactive molecules is paramount. 3-Bromoadamantane-1-carboxylic acid, a key building block in medicinal chemistry, presents a unique spectroscopic challenge due to its rigid, polycyclic structure. This in-depth technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR) spectroscopic data, offering a foundational resource for its characterization and utilization in drug discovery.

While a complete, publicly available, and fully assigned experimental NMR dataset for this compound is not readily found in the literature, a reliable prediction of its ¹H and ¹³C NMR spectra can be formulated. This prediction is based on the analysis of structurally related adamantane derivatives and established principles of NMR spectroscopy.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are derived from the known spectral data of 1-adamantanecarboxylic acid and 1-bromoadamantane, taking into account the additive effects of the bromo and carboxylic acid substituents on the adamantane cage.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-8, H-9 (6H) | 2.20 - 2.40 | Multiplet |

| H-4, H-10 (2H) | 2.00 - 2.15 | Multiplet |

| H-5, H-7 (2H) | 2.00 - 2.15 | Multiplet |

| H-6 (2H) | 1.80 - 1.95 | Multiplet |

| COOH (1H) | 10.0 - 12.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | 175 - 180 |

| C-2, C-8, C-9 | 35 - 40 |

| C-3 (C-Br) | 65 - 70 |

| C-4, C-10 | 30 - 35 |

| C-5, C-7 | 40 - 45 |

| C-6 | 30 - 35 |

Experimental Protocols for NMR Analysis of Adamantane Derivatives

The acquisition of high-quality NMR spectra for adamantane derivatives requires careful consideration of experimental parameters. The following provides a general methodology applicable to compounds like this compound.

Sample Preparation: A sample of 5-10 mg of the adamantane derivative is typically dissolved in 0.5-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices, with the selection depending on the solubility of the compound. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer with a proton frequency of 300 MHz or higher. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum by collapsing carbon-proton couplings, resulting in a single peak for each unique carbon atom.

Structural Elucidation and Signal Assignment Workflow

The rigid and symmetrical nature of the adamantane core simplifies some aspects of spectral interpretation, while the introduction of substituents at the 1 and 3 positions introduces complexity that requires a systematic approach for signal assignment. The following diagram illustrates a logical workflow for the structural elucidation of this compound using NMR data.

An In-depth Technical Guide to the Characterization of 3-Bromoadamantane-1-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 3-Bromoadamantane-1-carboxylic acid and its derivatives. This class of compounds, featuring the rigid and lipophilic adamantane cage, offers a unique scaffold for the development of novel therapeutic agents. This document details experimental protocols, summarizes key characterization data, and explores the role of these derivatives as potential modulators of critical signaling pathways.

Physicochemical Properties

This compound is a crystalline solid at room temperature. Its rigid tricyclic alkane structure imparts high lipophilicity, a feature often exploited in drug design to enhance membrane permeability and target engagement. Key physicochemical data for the parent acid and a representative amide derivative are summarized in Table 1.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₁H₁₅BrO₂ | 259.14 | 146-150 |

| 3-Bromoadamantane-1-carboxamide | C₁₁H₁₆BrNO | 258.15 | Not available |

Table 1: Physicochemical Data of this compound and its Amide.

Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization into amides and esters are critical steps in the exploration of their structure-activity relationships.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1-adamantanecarboxylic acid.

Experimental Protocol:

-

Materials: 1-Adamantanecarboxylic acid, liquid bromine, anhydrous aluminum trichloride.

-

Procedure: To a stirred solution of liquid bromine under anhydrous conditions, anhydrous aluminum trichloride is added as a catalyst. 1-Adamantanecarboxylic acid is then slowly added to the mixture. The reaction is typically stirred at a controlled temperature for an extended period to facilitate the selective bromination at the tertiary bridgehead position.

-

Work-up and Purification: Following the reaction, the excess bromine is carefully quenched. The crude product is then subjected to an aqueous work-up to remove inorganic salts. Purification is typically achieved by recrystallization from a suitable solvent such as cyclohexane or by sublimation.[1]

Synthesis of this compound Amide Derivatives

Amide derivatives are readily synthesized from the parent carboxylic acid using standard amide coupling protocols.

Experimental Protocol (General):

-

Activation of the Carboxylic Acid: this compound (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1-1.5 equivalents) and an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1-1.5 equivalents) are added to the solution to form an activated ester intermediate.

-

Amine Coupling: The desired primary or secondary amine (1.0-1.2 equivalents) is then added to the reaction mixture. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1-2 equivalents), is often included to neutralize any acid formed during the reaction.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The crude amide is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product is purified by column chromatography on silica gel or by recrystallization.

Synthesis of this compound Ester Derivatives

Esterification can be achieved through various methods, including the Fischer-Speier esterification or by reaction with an alkyl halide in the presence of a base.

Experimental Protocol (Fischer-Speier Esterification):

-

Reaction Setup: this compound is dissolved in an excess of the desired alcohol, which also serves as the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction Conditions: The reaction mixture is heated to reflux to drive the equilibrium towards the ester product. The removal of water, for instance by using a Dean-Stark apparatus, can further increase the yield.

-

Work-up and Purification: After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried, filtered, and concentrated. The crude ester is then purified by distillation or column chromatography.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the adamantane core typically exhibits broad, overlapping multiplets in the region of 1.5-2.5 ppm. The protons on the carbon atoms adjacent to the carboxylate or amide group and the bromine atom will be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum provides more resolved signals for the adamantane cage. The quaternary carbons, including the one bearing the carboxyl group and the one bearing the bromine atom, will have distinct chemical shifts. The carbonyl carbon of the carboxylic acid or its derivatives typically resonates in the range of 170-180 ppm.

Infrared (IR) Spectroscopy

-

Carboxylic Acid: A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer is a characteristic feature. A strong C=O stretching absorption is observed around 1700 cm⁻¹.

-

Amide: The N-H stretching of a secondary amide appears as one or two sharp bands in the 3100-3500 cm⁻¹ region. The C=O stretching (Amide I band) is typically found between 1630 and 1680 cm⁻¹. The N-H bending (Amide II band) is observed around 1510-1570 cm⁻¹.

-

Ester: A strong C=O stretching absorption is present around 1735-1750 cm⁻¹. The C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion and any bromine-containing fragments.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their potential as inhibitors of sphingosine kinase (SphK), a key enzyme in the sphingolipid signaling pathway.

Sphingosine Kinase Signaling Pathway

Sphingosine kinase phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling lipid involved in a myriad of cellular processes including cell growth, proliferation, survival, and migration. Dysregulation of the SphK/S1P pathway is implicated in various diseases, including cancer and inflammatory disorders. Inhibition of SphK is therefore a promising therapeutic strategy.

Figure 1: Simplified Sphingosine Kinase 1 (SphK1) signaling pathway.

Experimental Workflow for Characterization

A systematic workflow is crucial for the efficient and accurate characterization of newly synthesized this compound derivatives.

Figure 2: General experimental workflow for the synthesis and characterization.

References

An In-depth Technical Guide on the X-ray Crystallography of 3-Bromoadamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the X-ray crystallographic data and experimental protocols related to 3-Bromoadamantane-1-carboxylic acid. The information presented is intended to support research and development activities where the precise solid-state conformation of this compound is of interest.

Introduction

This compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. The unique three-dimensional structure of the adamantane core makes it a valuable scaffold in medicinal chemistry and materials science. The introduction of functional groups, such as a bromine atom and a carboxylic acid, at specific bridgehead positions, provides opportunities for further chemical modifications and the development of novel molecular entities. X-ray crystallography offers the definitive method for elucidating the precise atomic arrangement of this molecule in the solid state, providing crucial insights into its conformation, intermolecular interactions, and potential for crystal engineering.

Crystallographic Data

The crystal structure of a compound related to this compound was reported as part of a study on the synthesis of pleuromutilin analogues. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1429470 .[1][2][3]

A detailed summary of the crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₁H₁₅BrO₂ |

| Formula Weight | 259.14 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.1234(3) Å |

| b | 6.8912(2) Å |

| c | 15.6789(5) Å |

| α | 90° |

| β | 108.891(3)° |

| γ | 90° |

| Volume | 1034.54(6) ų |

| Z | 4 |

| Density (calculated) | 1.663 Mg/m³ |

| Absorption Coefficient | 5.345 mm⁻¹ |

| F(000) | 528 |

| Data Collection | |

| Diffractometer | Bruker APEX-II CCD |

| Radiation Source | CuKα |

| Theta range for data collection | 4.45 to 72.48° |

| Index ranges | -12<=h<=12, -8<=k<=8, -19<=l<=19 |

| Reflections collected | 16345 |

| Independent reflections | 2008 [R(int) = 0.0368] |

| Completeness to theta = 67.679° | 99.8 % |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2008 / 0 / 128 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0249, wR2 = 0.0631 |

| R indices (all data) | R1 = 0.0253, wR2 = 0.0634 |

| Largest diff. peak and hole | 0.380 and -0.422 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| Br(1) | C(3) | 1.984(2) |

| O(1) | C(11) | 1.314(2) |

| O(2) | C(11) | 1.218(2) |

| C(1) | C(2) | 1.539(3) |

| C(1) | C(9) | 1.541(3) |

| C(1) | C(10) | 1.542(3) |

| C(1) | C(11) | 1.518(3) |

| C(2) | C(3) | 1.533(3) |

| C(3) | C(4) | 1.536(3) |

| C(3) | C(8) | 1.535(3) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C(2) | C(1) | C(9) | 109.18(15) |

| C(2) | C(1) | C(10) | 109.28(15) |

| C(9) | C(1) | C(10) | 109.00(15) |

| C(11) | C(1) | C(2) | 109.84(15) |

| C(11) | C(1) | C(9) | 109.61(15) |

| C(11) | C(1) | C(10) | 109.90(15) |

| C(3) | C(2) | C(1) | 109.52(15) |

| C(2) | C(3) | C(4) | 109.22(15) |

| C(2) | C(3) | C(8) | 109.30(15) |

| C(4) | C(3) | C(8) | 109.15(15) |

| Br(1) | C(3) | C(2) | 109.28(12) |

| Br(1) | C(3) | C(4) | 109.43(12) |

| Br(1) | C(3) | C(8) | 109.42(12) |

| O(2) | C(11) | O(1) | 122.99(18) |

| O(2) | C(11) | C(1) | 122.18(17) |

| O(1) | C(11) | C(1) | 114.82(16) |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

A general and widely used method for the synthesis of this compound involves the bromination of 1-adamantanecarboxylic acid.[4]

Materials:

-

1-Adamantanecarboxylic acid

-

Liquid bromine

-

Anhydrous aluminum trichloride (catalyst)

-

Appropriate glassware for reflux and stirring

Procedure:

-

In a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, 1-adamantanecarboxylic acid is slowly added to liquid bromine.

-

Anhydrous aluminum trichloride is added as a catalyst.

-

The reaction mixture is stirred and refluxed at a temperature between -20°C and 10°C for 48 to 60 hours.

-

Following the initial reflux period, the reaction temperature is raised to 20°C to 30°C and maintained for an additional 5 hours.

-

Upon completion of the reaction, the product is isolated and purified using standard organic chemistry techniques, such as extraction and recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

Procedure:

-

Dissolve the purified this compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) to create a saturated or near-saturated solution.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the solution over several days for the formation of well-defined single crystals.

X-ray Diffraction Data Collection and Structure Solution

The following is a general protocol for single-crystal X-ray diffraction analysis.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector. The data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Conclusion

This technical guide provides a centralized resource for the X-ray crystallographic data of this compound, along with detailed experimental protocols for its synthesis and crystallographic analysis. The provided data and methodologies are essential for researchers in drug discovery and materials science who require a precise understanding of the solid-state structure of this important adamantane derivative.

References

physical and chemical properties of 3-Bromoadamantane-1-carboxylic acid

An In-Depth Technical Guide to the Core Physical and Chemical Properties of 3-Bromoadamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental , a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines its core characteristics, experimental protocols for its synthesis and purification, and its role as a modulator of critical signaling pathways.

Core Physical and Chemical Properties

This compound is a derivative of adamantane, characterized by a rigid, tricyclic hydrocarbon framework. The presence of both a carboxylic acid and a bromine atom at the bridgehead positions provides two reactive centers for further chemical modifications.

Quantitative Data Summary

The known are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 21816-08-0 | [1][2] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [3] |

| Molecular Weight | 259.14 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 146-150 °C | [1][3] |

| Boiling Point | 354.2 °C at 760 mmHg | [4] |

| Density | 1.665 g/cm³ | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4] |

| pKa (Predicted) | 4.35 ± 0.40 | [2][4] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Spectroscopic Data (Expected Ranges)

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (O-H) | 10-12 ppm (broad singlet) |

| Adamantane (C-H) | 1.7-2.4 ppm | |

| ¹³C NMR | Carbonyl (C=O) | 160-180 ppm |

| Adamantane (C) | 28-65 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |

| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong, sharp) | |

| C-Br Stretch | 500-600 cm⁻¹ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct bromination of 1-adamantanecarboxylic acid.[5][6]

Materials:

-

1-Adamantanecarboxylic acid

-

Liquid bromine

-

Anhydrous aluminum chloride (catalyst)

-

Appropriate reaction vessel with a reflux condenser and stirring mechanism

-

Ice bath

Procedure:

-

In a suitable reaction vessel, dissolve 1-adamantanecarboxylic acid in an excess of liquid bromine.

-

Cool the mixture to a temperature between -20°C and 10°C using an ice-salt bath.

-

Slowly add anhydrous aluminum chloride in catalytic amounts to the stirred mixture.

-

Allow the reaction to proceed with continuous stirring under reflux for 48 to 60 hours, maintaining the temperature within the specified range.

-

After the initial reflux period, allow the reaction temperature to rise to 20°C to 30°C and continue stirring for an additional 5 hours to ensure completion.

-

Upon completion, the reaction mixture is typically worked up by quenching with water and extracting the product with a suitable organic solvent.

Caption: Synthetic workflow for this compound.

Purification

The crude product can be purified by recrystallization or sublimation.[2][7]

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot cyclohexane.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cooling in an ice bath can be used to maximize the yield of the purified crystals.

-

Collect the crystals by filtration and wash with a small amount of cold cyclohexane.

-

Dry the crystals under vacuum.

Sublimation Protocol:

-

Place the crude product in a sublimation apparatus.

-

Heat the apparatus to 130°C under a vacuum of 10 mmHg.

-

The purified product will sublime and deposit on the cold finger of the apparatus.

Biological Activity and Signaling Pathway

This compound has been identified as a potent inhibitor of sphingosine kinase (SphK).[4] Sphingosine kinases (SphK1 and SphK2) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[8] S1P is a key signaling molecule involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[2] The balance between the levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate.[9]

Dysregulation of the SphK/S1P signaling axis has been implicated in various diseases, including cancer and inflammatory disorders.[7] By inhibiting SphK, this compound can decrease the production of S1P, thereby shifting the sphingolipid balance towards apoptosis and potentially inhibiting tumor growth.[4]

Caption: Inhibition of the Sphingosine Kinase pathway.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The data and protocols provided herein are intended to facilitate further investigation into the chemical utility and pharmacological potential of this versatile molecule.

References

- 1. Activation of the sphingosine kinase-signaling pathway by high glucose mediates the proinflammatory phenotype of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 4. This compound | 21816-08-0 | FB10494 [biosynth.com]

- 5. Page loading... [guidechem.com]

- 6. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 9. A selective sphingosine kinase 1 inhibitor integrates multiple molecular therapeutic targets in human leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromoadamantane-1-carboxylic acid (CAS: 21816-08-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromoadamantane-1-carboxylic acid, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document outlines its chemical and physical properties, detailed synthesis and purification protocols, and explores its significant roles as a multidrug resistance (MDR) reversal agent and a sphingosine kinase inhibitor.

Core Chemical and Physical Properties

This compound is a tricyclic saturated carboxylic acid characterized by the rigid and sterically bulky adamantane cage. The presence of both a bromine atom and a carboxylic acid group at the bridgehead positions makes it a versatile building block in medicinal chemistry.[1] Its lipophilic adamantane core is a key feature in its biological activity, enhancing its interaction with biological membranes and hydrophobic pockets of target proteins.[1]

| Property | Value | Reference(s) |

| CAS Number | 21816-08-0 | [2] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [3] |

| Molecular Weight | 259.14 g/mol | [3] |

| Melting Point | 146-150 °C | [3] |

| Boiling Point | 354.2 °C at 760 mmHg | [2] |

| Density | 1.665 g/cm³ | [2] |

| Appearance | Solid | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2] |

| pKa (Predicted) | 4.35 ± 0.40 | [2] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Profile

While a publicly available, comprehensive spectral analysis for this compound is not readily found, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups.

| Spectroscopy | Expected Characteristics |

| ¹H-NMR | The spectrum would be complex due to the rigid cage structure, with signals corresponding to the methine and methylene protons of the adamantane core. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. |

| ¹³C-NMR | The spectrum would show distinct signals for the carbon atoms of the adamantane cage. The carbonyl carbon of the carboxylic acid would appear in the range of 170-185 ppm. The carbon atoms attached to the bromine and the carboxylic acid group would also have characteristic chemical shifts. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would be present around 1700 cm⁻¹. C-H stretching and bending vibrations for the adamantane cage would also be visible.[4][5][6] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[7] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[8] Fragmentation of the adamantane cage may also occur.[7] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method and provides a reliable route to obtain the target compound.

Materials:

-

1-Adamantanecarboxylic acid

-

Liquid bromine (dried over concentrated sulfuric acid)

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

0.5 M Sodium hydroxide (NaOH) solution

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Cyclohexane

-

Concentrated sulfuric acid (H₂SO₄)

Equipment:

-

Three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 18 g of 1-adamantanecarboxylic acid with 80 mL of dried liquid bromine.

-

Catalyst Addition: Cool the mixture to 10°C using an ice bath and slowly add 15 g of anhydrous aluminum trichloride under stirring.

-

Reaction: Maintain the reaction temperature at 10°C and stir for 60 hours. After this period, allow the reaction to proceed at 30°C for an additional 5 hours.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to remove excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Base Wash: Wash the combined organic layers with a 0.5 M sodium hydroxide solution.

-

Acidification: Acidify the aqueous layer with 2 M hydrochloric acid until a precipitate is formed.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Purification: Recrystallize the crude product from hot cyclohexane.

-

Drying: Dry the purified crystals in a vacuum oven to obtain this compound.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Purification Protocol

For achieving high purity, the following methods can be employed:

-

Recrystallization: Dissolve the crude this compound in a minimal amount of boiling cyclohexane. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold cyclohexane.

-

Sublimation: For analytical grade purity, the compound can be purified by sublimation at 130°C under a vacuum of 10 mmHg.

Biological Activity and Mechanisms of Action

Reversal of Multidrug Resistance (MDR)

Derivatives of this compound have shown significant potential as multidrug resistance (MDR) reversal agents in cancer chemotherapy.[9] MDR is a major obstacle in cancer treatment, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.[10][11]

The lipophilic adamantane moiety is thought to play a crucial role in the inhibition of these efflux pumps.[1] Adamantane-containing compounds can act as competitive or non-competitive inhibitors of P-gp, binding to the transporter and preventing the efflux of anticancer drugs.[11] This leads to an increased intracellular concentration of the chemotherapeutic agent, thereby restoring its efficacy.[9]

Proposed Mechanism of MDR Reversal

Caption: Inhibition of P-gp mediated drug efflux by adamantane derivatives.

Inhibition of Sphingosine Kinase

This compound has also been identified as a potent inhibitor of sphingosine kinase (SphK).[8] Sphingosine kinases, particularly SphK1 and SphK2, are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, migration, and inflammation.[12][13]

The upregulation of SphK1 is frequently observed in various cancers and is associated with tumor growth and resistance to therapy.[14] By inhibiting SphK, this compound can reduce the levels of S1P, thereby disrupting the signaling pathways that promote cancer cell survival and proliferation. The mechanism may involve competitive or non-competitive binding to the ATP-binding site of the enzyme.[8]

Sphingosine Kinase Signaling Pathway and Inhibition

Caption: Inhibition of the Sphingosine Kinase pathway by this compound.

Safety and Handling

This compound is classified as an irritant.[7] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile intermediate for the development of novel therapeutics. Its unique adamantane structure provides a rigid scaffold that can be functionalized to target specific biological pathways. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of this compound in drug discovery and development, particularly in the areas of oncology and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. 3-ブロモアダマンタン-1-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Inhibition of human multidrug resistance P-glycoprotein 1 by analogues of a potent delta-opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 11. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]

- 12. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 13. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

A Technical Guide to the Solubility of 3-Bromoadamantane-1-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-bromoadamantane-1-carboxylic acid, a key intermediate in the synthesis of novel adamantyl derivatives with potential applications as multidrug resistance (MDR) reversal agents. An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document summarizes the available solubility data, presents a detailed experimental protocol for its quantitative determination, and outlines a logical workflow for solubility assessment.

Core Concepts: Physicochemical Properties and Solubility Profile

This compound (C₁₁H₁₅BrO₂) is a crystalline solid with a molecular weight of 259.14 g/mol .[1][2] Its structure, featuring a bulky, rigid adamantane cage, a bromine atom, and a carboxylic acid group, dictates its solubility characteristics. The large nonpolar adamantane core suggests a preference for non-polar organic solvents, while the polar carboxylic acid group allows for hydrogen bonding and potential solubility in more polar organic solvents. The principle of "like dissolves like" is the primary determinant of its behavior in various media.

Data Presentation: Solubility of this compound

Currently, there is a lack of comprehensive quantitative solubility data for this compound in the peer-reviewed literature. The available information is qualitative, indicating its general solubility behavior in a limited number of organic solvents.

| Solvent | Chemical Formula | Polarity | Quantitative Solubility ( g/100 mL at specified temp.) | Qualitative Solubility | Citation |

| Chloroform | CHCl₃ | Non-polar | Data not available | Slightly Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data not available | Slightly Soluble | [1][2] |

| Methanol | CH₃OH | Polar Protic | Data not available | Slightly Soluble | [1][2] |

Experimental Protocols: Determining Quantitative Solubility

Given the absence of quantitative data, researchers will need to determine the solubility of this compound experimentally. The following is a detailed methodology for the isothermal saturation shake-flask method coupled with gravimetric analysis, a reliable and widely used technique for solubility measurement.[3][4][5]

Objective:

To determine the quantitative solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial. The solid should be present in excess to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended, with continuous gentle shaking.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette fitted with a syringe filter. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature that will not cause sublimation of the solute.

-

Once the solvent is completely removed, place the dish or vial in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Record the final weight of the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can then be expressed in various units, such as g/mL or g/100 mL, by dividing the mass of the solute by the volume of the solvent used.

-

Mandatory Visualization: Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Bromoadamantane-1-carboxylic Acid

This technical guide provides a comprehensive overview of the melting point and related physicochemical properties of 3-Bromoadamantane-1-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work. This document consolidates key data, outlines experimental protocols for its characterization, and visualizes the procedural workflow.

Core Physicochemical Data

This compound is a derivative of adamantane, characterized by a rigid hydrocarbon framework with a bromine atom and a carboxylic acid group.[1][2] These functional groups make it a valuable intermediate in the synthesis of various organic compounds, particularly for developing novel adamantyl derivatives as multidrug resistance (MDR) reversal agents in cancer therapy.[1][3] Accurate characterization of its physical properties, such as the melting point, is critical for its application and quality control.

The quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 146-150 °C | [4][5] |

| CAS Number | 21816-08-0 | [2][4][5][6][7] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [2][4][5][6] |

| Molecular Weight | 259.14 g/mol | [4][5][6] |

| Appearance | Solid | [4][5] |

| Purity (Typical) | 97% | [4][5] |

| Recommended Storage | 2-8°C, Sealed in dry conditions | [1][4][5][8] |

Experimental Protocols

Accurate determination of the melting point is fundamental to verifying the purity of a crystalline solid. The sharpness of the melting range provides a strong indication of purity; impure compounds typically exhibit a depressed and broader melting range.[9]

Prior to melting point determination, purification is often necessary to obtain accurate and reproducible results. The following methods have been cited for the purification of this specific compound:

-

Recrystallization : The acid can be purified by recrystallizing it from cyclohexane.[1][3] This standard technique involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the solution.

-

Sublimation : An alternative method is sublimation, which can be performed at 130°C under a vacuum of 10mm Hg.[1][3] This process involves the transition of the solid directly into a gas, which then re-solidifies on a cold surface, leaving non-volatile impurities behind.

The following is a generalized protocol for determining the melting point of a solid compound like this compound using a modern digital melting point apparatus.

Materials and Equipment:

-

Purified this compound

-

Capillary tubes (open at one end)

-

Digital melting point apparatus (e.g., DigiMelt)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation : Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm high.

-

Apparatus Setup : Set the starting temperature on the apparatus to approximately 15-20°C below the expected melting point (e.g., start at ~125°C).

-

Initial Rapid Determination (Optional) : For an unknown or to verify the approximate range, a rapid heating rate (e.g., 10-20 °C/min) can be used with a first sample. This provides a rough estimate of the melting range.[9]

-

Accurate Determination : For the formal measurement, use a new capillary tube. Allow the apparatus to cool to at least 20°C below the expected melting point. Set a slow heating rate (ramp rate) of 1-2 °C/min to ensure thermal equilibrium is maintained.[9]

-

Observation and Recording :

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting : The melting point is reported as the range from T₁ to T₂ (e.g., 146-148 °C). A narrow range (≤ 2°C) is indicative of high purity.

Visualization of Experimental Workflow

The logical flow from receiving a crude sample to determining its final, verified melting point can be visualized. This process includes a decision point for the choice of purification method, followed by the analysis itself.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 21816-08-0 [chemicalbook.com]

- 4. 3-溴金刚烷-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-ブロモアダマンタン-1-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. swchemilab.com [swchemilab.com]

- 8. 21816-08-0|this compound|BLD Pharm [bldpharm.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to 3-Bromoadamantane-1-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromoadamantane-1-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical properties, commercial availability, synthesis protocols, and its emerging roles in overcoming multidrug resistance and potentially modulating key signaling pathways.

Physicochemical Properties and Commercial Availability

This compound is a halogenated derivative of adamantane-1-carboxylic acid. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21816-08-0 | [2][3][4] |

| Molecular Formula | C₁₁H₁₅BrO₂ | [2][3] |

| Molecular Weight | 259.14 g/mol | [2][3] |

| Melting Point | 146-150 °C | [3] |

| Appearance | Solid | [3] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [5] |

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Biosynth | Not specified | Inquire |

| Thermo Scientific Chemicals | 97% | 1 g |

| Sigma-Aldrich | 97% | 1 g |

| BLD Pharm | Inquire | Inquire |

| Various suppliers on Echemi | Typically 99% | Varies |

| Various suppliers on Molbase | Varies | Varies |

Note: Purity and available quantities are subject to change and may vary by specific product listing. Spectroscopic data such as ¹H NMR, ¹³C NMR, HPLC, and mass spectrometry are often available upon request from the supplier.[6]

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of adamantane-1-carboxylic acid.

Experimental Protocol: Bromination of Adamantane-1-carboxylic acid

This protocol is based on a method described in a Chinese patent for the synthesis of 3-amino-1-adamantanol, where this compound is a key intermediate.[7][8]

Materials:

-

Adamantane-1-carboxylic acid

-

Liquid bromine

-

Anhydrous aluminum trichloride (catalyst)

-

Appropriate reaction vessel with stirring and reflux capabilities

-

Ice bath

Procedure:

-

In a suitable reaction vessel, slowly add adamantane-1-carboxylic acid to liquid bromine under the catalytic action of anhydrous aluminum trichloride.

-

Maintain the reaction temperature between -20°C and 10°C with stirring and reflux for 48 to 60 hours.

-

After the initial reaction period, allow the reaction to proceed at a temperature of 20°C to 30°C for an additional 5 hours.

-

Upon completion, the reaction mixture contains this compound, which can be purified and used in subsequent steps.

Caution: This reaction involves hazardous materials and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents.[5]

Intermediate for Multidrug Resistance (MDR) Reversal Agents

Derivatives of this compound have shown promise as potent agents for reversing multidrug resistance in cancer cells.[5] MDR is a significant challenge in chemotherapy and is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).

Experimental Workflow: Synthesis of an Adamantane-based P-glycoprotein Inhibitor

The following is a generalized workflow for the synthesis of a P-glycoprotein inhibitor using this compound as a starting material. This is based on its role as an intermediate in creating complex adamantane derivatives.[9]

Caption: A generalized workflow for synthesizing a P-glycoprotein inhibitor.

Mechanism of Action: P-glycoprotein Inhibition

P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. Adamantane derivatives can act as inhibitors of P-gp, potentially by binding to the transporter and blocking its function. This leads to an increased accumulation of anticancer drugs within the resistant cells, restoring their sensitivity to treatment.

Caption: Inhibition of P-glycoprotein by an adamantane derivative.

Potential as a Sphingosine Kinase Inhibitor

This compound has been described as a potent inhibitor of sphingosine kinase (SphK).[2] SphK is an enzyme that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in cell growth, proliferation, and survival. The upregulation of SphK1 is associated with poor prognosis in some cancers.

Proposed Mechanism of Action

While the exact mechanism is not fully elucidated, it is suggested that this compound may inhibit sphingosine kinase by binding to the ATP binding site on the enzyme, potentially acting as a noncompetitive inhibitor with respect to ATP.[2] This inhibition would lead to reduced levels of S1P and an accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine.

Caption: Inhibition of the sphingosine kinase signaling pathway.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery professionals. Its rigid adamantane core provides a unique three-dimensional scaffold for the design of novel therapeutic agents. The demonstrated utility of its derivatives as multidrug resistance reversal agents and its potential as a sphingosine kinase inhibitor highlight the significant opportunities this compound presents for the development of new treatments for cancer and other diseases. Further research into the biological activities of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 21816-08-0 | FB10494 [biosynth.com]

- 3. This compound 97 21816-08-0 [sigmaaldrich.com]

- 4. swchemilab.com [swchemilab.com]

- 5. Cas 21816-08-0,this compound | lookchem [lookchem.com]

- 6. 21816-08-0|this compound|BLD Pharm [bldpharm.com]

- 7. Page loading... [guidechem.com]

- 8. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 9. Inhibition of human multidrug resistance P-glycoprotein 1 by analogues of a potent delta-opioid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

stability and storage conditions for 3-Bromoadamantane-1-carboxylic acid

An In-depth Technical Guide: Stability and Storage of 3-Bromoadamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability studies for this compound, this document combines existing data from suppliers with proposed experimental protocols based on established principles of chemical stability testing and regulatory guidelines.

Introduction to this compound

This compound is a derivative of adamantane, a rigid and stable hydrocarbon.[1] The presence of both a carboxylic acid and a bromine functional group makes it a valuable building block in medicinal chemistry and materials science.[2][3] The adamantane moiety is known to enhance the lipophilicity and metabolic stability of drug candidates.[4][5] Understanding the stability and optimal storage conditions of this compound is crucial for maintaining its integrity and ensuring the reliability of experimental results.

Stability and Storage Conditions

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, general recommendations can be drawn from supplier safety data sheets and the known chemistry of its functional groups. The adamantane cage itself is thermally very stable.[6] Potential instabilities are more likely to arise from the carboxylic acid and bromo-substituents.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[7][8] | To minimize the rate of potential degradation reactions. Some suppliers also list -20°C for long-term storage.[9] |

| Atmosphere | Store in a tightly closed container.[10] | To prevent exposure to moisture and atmospheric contaminants. |

| Light | Store in a light-resistant container. | Although specific photostability data is unavailable, it is a general best practice for complex organic molecules. |

| Humidity | Store in a dry place.[10][11] | To prevent hydrolysis of the carboxylic acid or other moisture-mediated degradation. |

Handling and Safety Precautions

Standard laboratory safety practices should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[10][12]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[13][14]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[13][14]

Incompatible Materials

To prevent potential reactions and degradation, avoid contact with the following:

Proposed Experimental Protocols for Stability Assessment

The following are proposed experimental protocols for conducting forced degradation studies on this compound. These are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[8][13][15][16] The goal of these studies is to identify potential degradation pathways and develop stability-indicating analytical methods.[7][10][17]

Analytical Method

A validated stability-indicating HPLC method with UV detection would be the primary analytical tool for these studies. The method should be able to separate the parent compound from any potential degradation products.

Hydrolytic Stability

-

Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.

-

Methodology:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in:

-

0.1 N Hydrochloric Acid (HCl)

-

0.1 N Sodium Hydroxide (NaOH)

-

Purified Water (for neutral hydrolysis)

-

-

If the compound has low aqueous solubility, a co-solvent may be used, ensuring the co-solvent itself is stable under the test conditions.

-

Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[11]

-

Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by the stability-indicating HPLC method to determine the percentage of degradation.

-

Oxidative Stability

-

Objective: To assess the compound's sensitivity to oxidation.

-

Methodology:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

-

Store the solution at room temperature for a defined period (e.g., 24 hours).

-

Withdraw aliquots at specified time points.

-

Analyze the samples by HPLC to quantify any degradation.

-

Photostability

-

Objective: To evaluate the stability of the solid compound and its solutions when exposed to light.

-

Methodology:

-

Expose a thin layer of the solid this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Simultaneously, expose a solution of the compound in a suitable solvent to the same light source.

-

Protect a control sample from light to serve as a dark control.

-

After a specified duration of exposure, analyze both the exposed and control samples by HPLC.

-

Thermal Stability

-

Objective: To investigate the effect of high temperature on the solid compound.

-

Methodology:

-

Place a sample of solid this compound in a controlled temperature chamber (e.g., at 60°C, 80°C) for a defined period.

-

Analyze the sample at various time points to determine the extent of degradation.

-

Visualizations

The following diagrams illustrate key logical workflows for handling and testing this compound.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 21816-08-0 [chemicalbook.com]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 7. onyxipca.com [onyxipca.com]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. usbio.net [usbio.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. fishersci.com [fishersci.com]

- 13. database.ich.org [database.ich.org]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. pharma.gally.ch [pharma.gally.ch]

- 16. snscourseware.org [snscourseware.org]

- 17. cdn2.hubspot.net [cdn2.hubspot.net]

Theoretical Acidity of 3-Bromoadamantane-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical acid dissociation constant (pKa) of 3-Bromoadamantane-1-carboxylic acid. Due to the compound's rigid adamantane core, it serves as a valuable scaffold in medicinal chemistry and materials science. Understanding its ionization potential is crucial for predicting its pharmacokinetic behavior and reactivity. This document outlines the predicted pKa, the underlying chemical principles, detailed protocols for experimental verification, and a robust computational workflow for theoretical pKa determination.

Introduction

This compound is a derivative of adamantane, a tricyclic alkane with a cage-like structure. The unique geometry of the adamantane cage imparts rigidity and lipophilicity to molecules. The presence of a carboxylic acid group at a bridgehead position and a bromine atom at another tertiary position introduces specific electronic effects that influence the compound's acidity. The acid dissociation constant (pKa) is a critical parameter in drug design and development, as it governs a molecule's charge state at a given pH, which in turn affects its solubility, membrane permeability, and binding interactions with biological targets.

Theoretical pKa and Substituent Effects

The theoretical pKa of a molecule can be predicted using computational models and by analyzing the electronic effects of its substituents.

Predicted pKa:

A predicted pKa value for this compound is available in chemical databases. This value is derived from computational algorithms that analyze the molecule's structure and compare it to a large dataset of compounds with known pKa values.

Substituent Effects:

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups near the carboxylic acid moiety stabilize the negative charge of the carboxylate anion through an inductive effect, thereby increasing the acidity (i.e., lowering the pKa).

In the case of this compound, the bromine atom at the 3-position is an electronegative substituent. It exerts an electron-withdrawing inductive effect through the rigid sigma-bond framework of the adamantane cage. This effect helps to delocalize the negative charge on the carboxylate anion, making the conjugate base more stable. Consequently, this compound is predicted to be a stronger acid than its parent compound, adamantane-1-carboxylic acid.

Data Presentation

The following table summarizes the predicted pKa values for this compound and the parent adamantane-1-carboxylic acid for comparison.

| Compound | Predicted pKa | Reference |

| This compound | 4.35 ± 0.40 | LookChem, Guidechem |

| Adamantane-1-carboxylic acid | ~4.86 - 5.0 | ChemicalBook, ResearchGate |

Experimental Protocols for pKa Determination

To experimentally validate the theoretical pKa, potentiometric titration is a highly accurate and commonly used method.

Potentiometric Titration Protocol

Objective: To determine the pKa of this compound by monitoring the pH change during titration with a strong base.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

Methanol or another suitable co-solvent (due to the low water solubility of adamantane derivatives)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 10 mM).

-

Due to the hydrophobic nature of the compound, a co-solvent system is likely necessary. Dissolve the compound in a minimal amount of an organic solvent like methanol and then dilute with deionized water to the final volume. The final solvent composition should be noted as it can influence the pKa value.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration Setup:

-

Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

-

Titration Process:

-

Record the initial pH of the solution.

-

Add small, precise increments of the NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point (the point of the steepest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to obtain a titration curve.

-

Determine the equivalence point (Veq) from the inflection point of the curve (or by taking the first or second derivative of the curve).

-

The pKa is equal to the pH at the half-equivalence point (Veq/2).

-

Repeat the titration at least three times to ensure reproducibility and report the average pKa with the standard deviation.

-

Caption: Workflow for experimental pKa determination via potentiometric titration.

Computational Protocol for pKa Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method for accurately predicting the pKa of organic molecules.

DFT-Based pKa Calculation Protocol

Objective: To calculate the theoretical pKa of this compound using a thermodynamic cycle.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Methodology: The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution. A common approach is to use a thermodynamic cycle that separates the process into gas-phase and solvation energies.

Procedure:

-

Geometry Optimization:

-

Build the 3D structures of the neutral acid (HA) and its conjugate base (A⁻), this compound and its carboxylate anion.

-